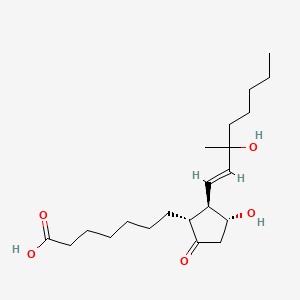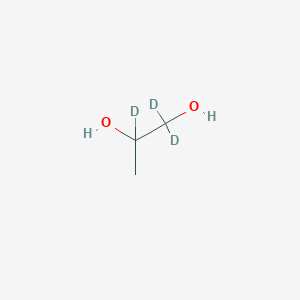
1,2-Propanediol-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Propanediol-d3, also known as deuterated propylene glycol, is a deuterium-labeled compound of 1,2-propanediol. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can be useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The presence of deuterium atoms in place of hydrogen atoms can provide valuable information about molecular structures and dynamics.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Propanediol-d3 can be synthesized through several methods, including the deuteration of 1,2-propanediol. One common approach involves the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and elevated temperatures to achieve a high degree of deuteration.
Another method involves the reduction of deuterated propylene oxide with deuterium gas. This reaction can be catalyzed by a metal catalyst such as platinum or palladium. The reaction conditions include high pressure and moderate temperatures to ensure efficient conversion.
Industrial Production Methods
Industrial production of this compound often involves the use of deuterated starting materials and catalysts to achieve high yields and purity. The process may include multiple steps, such as the synthesis of deuterated propylene oxide followed by its reduction to this compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product.
化学反应分析
Types of Reactions
1,2-Propanediol-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form deuterated hydroxyacetone or deuterated lactic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield deuterated propanol. Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.
Esterification: this compound can react with carboxylic acids to form deuterated esters. This reaction is typically catalyzed by acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Substitution: Halogenation of this compound can produce deuterated halopropanols. Common halogenating agents include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Palladium on carbon (Pd/C), platinum (Pt), and hydrogen gas (H2) under high pressure.
Esterification: Carboxylic acids, sulfuric acid (H2SO4), and p-toluenesulfonic acid (PTSA) under reflux conditions.
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), and sodium iodide (NaI) in the presence of a solvent such as dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: Deuterated hydroxyacetone, deuterated lactic acid.
Reduction: Deuterated propanol.
Esterification: Deuterated esters.
Substitution: Deuterated halopropanols.
科学研究应用
1,2-Propanediol-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and reagent in various chemical reactions. Its deuterated form is particularly useful in NMR spectroscopy for studying molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs. Deuterated compounds can provide insights into drug interactions and metabolic pathways.
Industry: Used in the production of deuterated solvents, which are essential for NMR spectroscopy and other analytical techniques. It is also employed in the synthesis of deuterated pharmaceuticals and other specialty chemicals.
作用机制
The mechanism of action of 1,2-propanediol-d3 depends on its specific application. In NMR spectroscopy, the presence of deuterium atoms provides valuable information about molecular structures and dynamics. Deuterium has a different magnetic moment compared to hydrogen, which allows for the differentiation of deuterated and non-deuterated regions in a molecule.
In metabolic studies, this compound can be used as a tracer to investigate metabolic pathways and the incorporation of deuterated compounds into biomolecules. The deuterium atoms can be detected using mass spectrometry, providing insights into the metabolism and distribution of the compound.
相似化合物的比较
1,2-Propanediol-d3 can be compared with other similar compounds, such as:
1,2-Propanediol (Propylene Glycol): The non-deuterated form of 1,2-propanediol. It has similar chemical properties but lacks the deuterium labeling, making it less useful for NMR spectroscopy and metabolic studies.
1,3-Propanediol: A structural isomer of 1,2-propanediol with the hydroxyl groups on the first and third carbon atoms. It has different chemical properties and applications, such as in the production of polytrimethylene terephthalate (PTT) polymers.
Glycerol (1,2,3-Propanetriol): A trihydroxy alcohol with three hydroxyl groups. It is widely used in the food, pharmaceutical, and cosmetic industries. Glycerol has different chemical properties and applications compared to this compound.
Conclusion
This compound is a valuable deuterated compound with a wide range of applications in scientific research, particularly in NMR spectroscopy, metabolic studies, and pharmacokinetic investigations. Its unique properties, such as the presence of deuterium atoms, make it a useful tool for studying molecular structures, dynamics, and metabolic pathways. The compound can be synthesized through various methods, including the deuteration of 1,2-propanediol and the reduction of deuterated propylene oxide. Its chemical reactivity and versatility make it an important compound in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
70195-21-0 |
|---|---|
分子式 |
C3H8O2 |
分子量 |
79.11 g/mol |
IUPAC 名称 |
1,1,2-trideuteriopropane-1,2-diol |
InChI |
InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/i2D2,3D |
InChI 键 |
DNIAPMSPPWPWGF-UHVFUKFASA-N |
手性 SMILES |
[2H]C([2H])(C([2H])(C)O)O |
规范 SMILES |
CC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


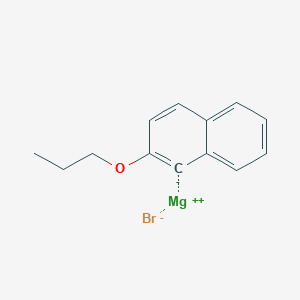
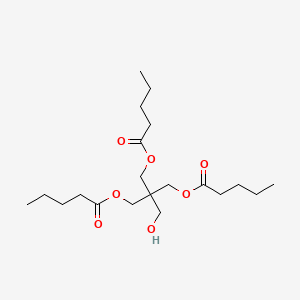

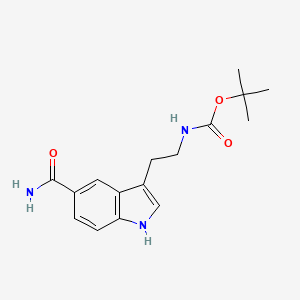
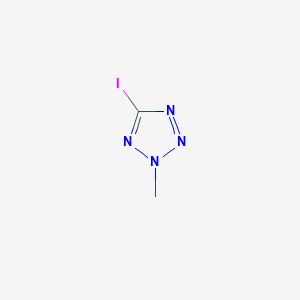
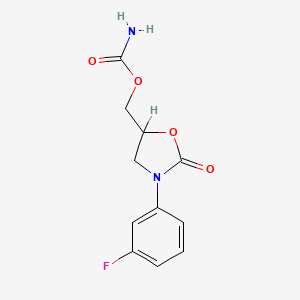
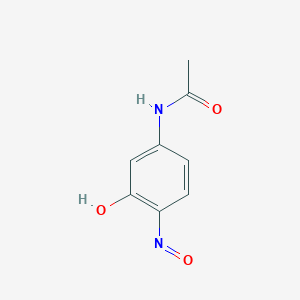
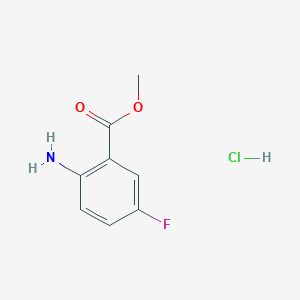
![4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B13420210.png)
![6-(2-Chlorophenyl)-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one](/img/structure/B13420214.png)

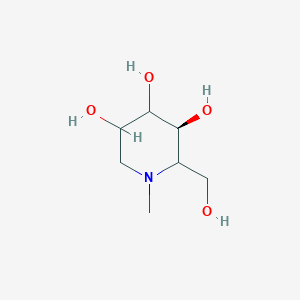
![(12S)-6-chloro-5-hydroxy-13-methoxy-2-oxa-10,11-dithia-13,15-diazatetracyclo[10.2.2.01,9.03,8]hexadeca-3,5,7-triene-14,16-dione](/img/structure/B13420227.png)
